2-tert-Butyldimethylsiloxybut-3-yne (CAS 125494-93-1): A Comprehensive Technical Guide for Advanced Organic Synthesis
2-tert-Butyldimethylsiloxybut-3-yne (CAS 125494-93-1): A Comprehensive Technical Guide for Advanced Organic Synthesis
Executive Summary
In modern organic synthesis and drug development, the strategic use of protective groups combined with versatile reactive handles is paramount. 2-tert-Butyldimethylsiloxybut-3-yne (CAS: 125494-93-1) represents a highly valuable bifunctional building block. By masking a secondary propargylic alcohol with a robust tert-butyldimethylsilyl (TBS) ether, this molecule provides a terminal alkyne ready for complex carbon-carbon bond formation without the risk of unwanted side reactions at the oxygen center. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for utilizing this compound in advanced synthetic workflows.
Structural Rationale & Chemical Identity
The molecule, systematically named (But-3-yn-2-yloxy)(tert-butyl)dimethylsilane, is derived from 3-butyn-2-ol[1]. The choice of the TBS group over other silyl ethers (like TMS or TIPS) is a calculated synthetic strategy:
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Causality of Selection: Trimethylsilyl (TMS) ethers are often too labile, risking premature cleavage during basic organometallic steps (e.g., deprotonation with n -BuLi). Conversely, triisopropylsilyl (TIPS) ethers can be excessively bulky, hindering reactivity at adjacent sterically congested centers. The TBS group provides the optimal "Goldilocks" balance—it is completely stable to the basic conditions of Sonogashira couplings and Grignard formations, yet can be cleanly and selectively cleaved later using fluoride sources like tetrabutylammonium fluoride (TBAF)[].
When derived from the enantiopure (S)
(−) -3-butyn-2-ol precursor, the resulting chiral building block is heavily utilized in the synthesis of complex natural products, pharmaceutical intermediates, and ruthenium-catalyzed helical polyacetylenes[3].Physicochemical Properties & Safety Profile
Understanding the physical parameters of 2-tert-Butyldimethylsiloxybut-3-yne is critical for isolation and handling. The compound is a volatile, flammable liquid that requires proper inert-atmosphere techniques.
Quantitative Data Summary
| Property | Value | Reference / Standard |
| Chemical Name | 2-tert-Butyldimethylsiloxybut-3-yne | IUPAC Standard |
| CAS Number | 125494-93-1 | 4[4] |
| Molecular Formula | C₁₀H₂₀OSi | Elemental Analysis |
| Molecular Weight | 184.35 g/mol | Computed |
| Boiling Point | 40-42 °C at 9 mbar | Vacuum Distillation |
| Density | 0.812 g/mL at 25 °C | Pycnometry |
| Refractive Index | 1.423 ( n20/D ) | Refractometry |
| Hazard Classification | Flammable Liquid (H226) | 5[5] |
Safety Note: As a Category 3 Flammable Liquid, it must be stored away from heat sources and handled using non-sparking tools in a well-ventilated fume hood[5].
Visualizations of Synthetic Utility
To conceptualize the role of this building block, the following diagrams map its synthesis, downstream utility, and involvement in transition-metal catalysis.
Synthetic workflow and downstream applications of 2-tert-Butyldimethylsiloxybut-3-yne.
Sonogashira cross-coupling catalytic cycle utilizing the TBS-protected alkyne.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each reagent and condition is explicitly detailed to ensure reproducibility and scientific rigor.
Protocol 1: Synthesis of 2-tert-Butyldimethylsiloxybut-3-yne
This procedure converts 3-butyn-2-ol into its TBS-protected derivative.
Reagents:
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3-Butyn-2-ol (1.0 equiv)
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tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
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Imidazole (2.2 equiv)
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Anhydrous N,N -Dimethylformamide (DMF)
Step-by-Step Methodology:
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System Setup: Flame-dry a round-bottom flask under a steady stream of nitrogen. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of TBSCl into TBSOH.
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Reagent Solubilization: Dissolve 3-butyn-2-ol and imidazole in anhydrous DMF. Cool the mixture to 0 °C using an ice bath. Causality: Imidazole acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, forming a highly reactive N -TBS imidazolium intermediate. DMF stabilizes this polar transition state.
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Silylation: Add TBSCl portion-wise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1).
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Aqueous Quench & Extraction: Pour the reaction mixture into ice water and extract three times with diethyl ether. Causality: Water hydrolyzes unreacted TBSCl and strips the highly water-soluble DMF and imidazole salts into the aqueous layer, isolating the lipophilic silyl ether in the organic phase.
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Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation (b.p. 40-42 °C at 9 mbar) to yield a clear, colorless liquid[4].
Protocol 2: Sonogashira Cross-Coupling Workflow
This protocol describes the coupling of 2-tert-Butyldimethylsiloxybut-3-yne with an aryl iodide.
Reagents:
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Aryl iodide (1.0 equiv)
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2-tert-Butyldimethylsiloxybut-3-yne (1.2 equiv)
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Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)
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Copper(I) iodide [CuI] (10 mol%)
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Triethylamine (TEA) (Solvent/Base)
Step-by-Step Methodology:
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Solvent Degassing: Add TEA to a Schlenk flask and degas via three freeze-pump-thaw cycles. Causality: Dissolved oxygen must be removed; otherwise, it will rapidly oxidize the active Pd(0) catalyst and promote undesired Glaser homocoupling of the terminal alkyne.
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Catalyst Activation: Under nitrogen, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI to the degassed TEA. Stir for 5 minutes. Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species by the alkyne or amine.
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Alkyne Addition: Add 2-tert-Butyldimethylsiloxybut-3-yne dropwise via syringe.
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Reaction Propagation: Stir the mixture at room temperature for 12 hours. A precipitate (triethylammonium hydroiodide) will form, serving as a visual indicator of reaction progress.
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Workup: Dilute the suspension with ethyl acetate and filter through a pad of Celite. Causality: Celite effectively traps the insoluble palladium and copper salts, preventing emulsion formation during subsequent aqueous washing.
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Isolation: Concentrate the filtrate and purify the resulting internal alkyne via silica gel flash chromatography.
Conclusion
2-tert-Butyldimethylsiloxybut-3-yne is a cornerstone reagent for chemists employing the "build-couple-pair" strategy in organic synthesis[]. By understanding the mechanistic nuances of its protection chemistry and its behavior in transition metal-catalyzed cycles, researchers can confidently deploy this building block to construct complex, stereodefined molecular architectures.
References
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Thermo Scientific Chemicals : (S)-(-)-3-Butyn-2-ol, 99%. Fisher Scientific. Available at:[Link]
